molecular formula C17H17N3O4S B2930450 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide CAS No. 946357-91-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide

Cat. No.: B2930450
CAS No.: 946357-91-1
M. Wt: 359.4
InChI Key: ATYRXUAOEDNLCU-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core fused with a thiazole ring. Key structural attributes include:

  • Substituents: Methyl groups at positions 3 and 7 of the thiazolopyrimidine scaffold, and a 2,3-dimethoxybenzamide moiety at position 5.

Thiazolopyrimidine derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)13(16(22)20(9)17)19-15(21)11-6-5-7-12(23-3)14(11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYRXUAOEDNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core and a dimethoxybenzamide moiety. The structural formula can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H16N4O3S
Molecular Weight356.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolopyrimidine Core : This involves the reaction of appropriate precursors under controlled conditions.
  • Coupling with Dimethoxybenzamide : The thiazolopyrimidine derivative is then reacted with 2,3-dimethoxybenzoyl chloride to form the final product.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • A study on related thiazolopyrimidine derivatives showed potent antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Compounds have been reported to activate apoptotic pathways in cancer cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Study on Antibacterial Properties : A series of thiazolopyrimidine derivatives were evaluated for their antibacterial efficacy against Mycobacterium smegmatis, showing promising results with MIC values indicating strong activity against resistant strains .
  • Anticancer Evaluation : Research involving the synthesis and testing of benzothiazole derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dimethoxybenzamide group in the target compound provides two methoxy groups at ortho positions, which may improve hydrogen-bonding capacity compared to analogues with single methoxy or ethoxy groups .
  • Ethyl carboxylate derivatives (e.g., ) exhibit distinct reactivity for further functionalization, unlike the stable benzamide group in the target compound .

Physicochemical and Pharmacological Implications

  • Solubility: The 2,3-dimethoxy group may enhance water solubility compared to non-polar substituents (e.g., diphenylpropanamide) but reduce it relative to carboxylate esters .

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